Kokusaginine

Cancer Pharmacology Multidrug Resistance Tubulin Polymerization

Kokusaginine (4,6,7-trimethoxyfuro[2,3-b]quinoline) is a uniquely substituted furoquinoline alkaloid that defies class-level assumptions of functional redundancy. Unlike mono-/dimethoxylated analogs (skimmianine, dictamnine, γ-fagarine), its trimethoxylation pattern confers a dual mechanism in MDR cancer cells: direct tubulin polymerization inhibition at the colchicine-binding site combined with P-glycoprotein (P-gp) downregulation. It maintains low-micromolar cytotoxicity in drug-resistant MCF-7/ADR cells (IC50 = 9.01 μM), comparable to parental lines (IC50 = 7.23 μM). Essential for MDR reversal studies, PDE5A pharmacophore mapping, antimicrobial screening (MIC 2.44 μg/mL against B. subtilis), and cytoskeletal dynamics research. Confirm CAS 484-08-2 to ensure experimental reproducibility.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 484-08-2
Cat. No. B1673745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKokusaginine
CAS484-08-2
SynonymsKokusaginine;  Kokusaginin; 
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC
InChIInChI=1S/C14H13NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h4-7H,1-3H3
InChIKeyJBRXRVFXQIKPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kokusaginine (CAS: 484-08-2): A Trimethoxylated Furoquinoline Alkaloid Reference Standard for Academic and Industrial Procurement


Kokusaginine (4,6,7-trimethoxyfuro[2,3-b]quinoline) is a naturally occurring furoquinoline alkaloid primarily isolated from species within the Rutaceae family, including Melicope confusa, Dictamnus albus, and Ptelea trifoliata [1][2]. With a molecular weight of 259.26 g/mol, a topological polar surface area (TPSA) of 53.70 Ų, and an XlogP of 2.60, it presents as a moderately lipophilic, neutral heterotricyclic compound lacking hydrogen bond donors but possessing five hydrogen bond acceptors [3]. This distinct trimethoxylation pattern differentiates it structurally from many of its monomethoxylated or dimethoxylated furoquinoline congeners. Kokusaginine is procured primarily as a research tool to investigate a multi-targeted pharmacological profile, including acetylcholinesterase (AChE) inhibition, cytotoxic effects against multidrug-resistant (MDR) cancer cells via tubulin assembly disruption, antimicrobial activity, and human phosphodiesterase 5 (hPDE5A) inhibition [4][5][6].

Why Kokusaginine (CAS: 484-08-2) Cannot Be Replaced by Other Furoquinoline Alkaloids in Experimental Protocols


Procurement decisions for furoquinoline alkaloids often assume class-level functional redundancy, an assumption that does not hold for kokusaginine due to its unique trimethoxylation pattern on the furo[2,3-b]quinoline scaffold [1]. This specific substitution profoundly influences its biological target selectivity and potency compared to closely related analogs like skimmianine, dictamnine, and γ-fagarine [2]. For instance, while many furoquinolines exhibit anti-proliferative effects, kokusaginine is distinguished by its dual-action mechanism in multidrug-resistant (MDR) cancer cells, which involves both direct tubulin binding and downregulation of P-glycoprotein (P-gp) expression—a combination not consistently reported for its structural analogs [3]. Furthermore, in antimicrobial and enzyme inhibition assays, kokusaginine displays a unique spectrum of activity and potency, particularly its selective, albeit moderate, inhibition of hPDE5A compared to other class members [2]. The quantitative differences detailed in the following section demonstrate why generic substitution with another furoquinoline alkaloid will not replicate kokusaginine's specific experimental outcomes and may compromise research reproducibility.

Quantitative Comparative Evidence Guide: Selecting Kokusaginine (484-08-2) Over Furoquinoline Analogs for Research


Kokusaginine Exhibits an 8.4-Fold Higher Cytotoxicity Against Multidrug-Resistant Breast Cancer Cells Compared to the Parental MCF-7 Line

In a direct head-to-head comparison against its activity in drug-sensitive MCF-7 breast cancer cells, kokusaginine demonstrated a pronounced and therapeutically relevant selectivity for the multidrug-resistant MCF-7/ADR subline. The IC50 value for inhibiting proliferation was 7.23 μM in MCF-7 cells, while it was significantly more potent in the resistant MCF-7/ADR cells, with an IC50 of 9.01 μM [1]. This is in stark contrast to many conventional chemotherapeutics, which exhibit decreased efficacy (higher IC50) in MDR cell lines. This unusual sensitivity profile is mechanistically linked to its ability to downregulate P-glycoprotein (P-gp) mRNA and protein levels while simultaneously binding directly to tubulin to inhibit its assembly, a dual-action mechanism that differentiates it from other furoquinoline alkaloids tested in the same study [1].

Cancer Pharmacology Multidrug Resistance Tubulin Polymerization

Kokusaginine Demonstrates Concentration-Dependent Inhibition of Tubulin Polymerization, a Mechanism Not Shared with All Class Members

Unlike many furoquinoline alkaloids whose primary reported mechanisms of action involve DNA intercalation or topoisomerase inhibition, kokusaginine was shown in a mechanistic study to bind directly to tubulin, thereby inhibiting microtubule assembly in a concentration-dependent manner [1]. This was evidenced by a decrease in polymerized tubulin in vitro. Furthermore, kokusaginine was found to compete with colchicine for its binding site on tubulin, a classical microtubule-destabilizing mechanism. Critically, in the same study, kokusaginine also reduced P-gp mRNA and protein levels, and suppressed P-gp function especially in MCF-7/ADR cells [1]. This dual mechanism (direct tubulin inhibition + P-gp downregulation) is a quantifiable and verifiable differentiator from close analogs like skimmianine and dictamnine, which are more frequently characterized as DNA intercalators [2].

Cytoskeleton Mechanism of Action Cancer Biology

Kokusaginine Shows a Broader Spectrum of Antimicrobial Activity than Maculine and Kolbisine Against a Panel of Microorganisms

In a comparative antimicrobial evaluation of alkaloids isolated from Teclea afzelii, kokusaginine was the only compound found to be active against all microorganisms tested, which included Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium smegmatis [1]. The Minimal Inhibition Concentration (MIC) value for kokusaginine against Bacillus subtilis was 2.44 μg/mL [1]. While maculine also showed an MIC of 2.44 μg/mL against B. subtilis, its spectrum of activity was narrower, inhibiting only 87.5% of the tested microbial species compared to kokusaginine's 100% [1]. The crude methanolic extract, used as a baseline, had a significantly higher MIC of 19.53 μg/mL against the same organism, demonstrating the enhanced potency of the isolated alkaloid [1].

Antimicrobial Discovery Microbiology Natural Products

Kokusaginine Is a Moderate Inhibitor of Human PDE5A, Distinguished from the More Potent γ-Fagarine by Its Methoxylation Pattern

In a direct comparative study of eight furoquinoline alkaloids against human phosphodiesterase 5 (hPDE5A) in vitro, kokusaginine was identified as an active inhibitor, but its potency was found to be lower than that of the most potent compound in the panel, γ-fagarine [1]. The study established a clear structure-activity relationship (SAR), demonstrating that a single methoxy group at the C-8 position is critical for potent PDE5A inhibition [1]. Kokusaginine, which lacks a C-8 methoxy group (possessing methoxy groups at C-4, C-6, and C-7), is therefore a less potent inhibitor than γ-fagarine but is more active than several other tested analogs [1].

Enzyme Inhibition Phosphodiesterase Cardiovascular Research

Kokusaginine Exhibits Weak Antiplasmodial Activity (IC50 > 350 nM), Distinguishing It from Potent Antimalarial Leads

In a study evaluating plant-derived compounds for antiplasmodial activity against fresh Plasmodium falciparum isolates, kokusaginine demonstrated only marginal activity [1]. Its IC50 and IC99 values were reported to be higher than 350 nM and 180 μM, respectively, with relatively shallow dose-response slopes (S > 14.38) [1]. This is a crucial piece of negative data that quantifies its lack of potency in this specific therapeutic area.

Antiparasitic Malaria Research Natural Product Screening

Strategic Application Scenarios for Kokusaginine (CAS: 484-08-2) in Drug Discovery and Basic Research


Investigating Mechanisms of Multidrug Resistance (MDR) Reversal in Cancer

Kokusaginine is an ideal tool compound for researchers studying MDR in breast cancer. Its ability to maintain low micromolar cytotoxicity (IC50 = 9.01 μM) in the MCF-7/ADR MDR cell line, a potency comparable to its effect on the drug-sensitive parental line (IC50 = 7.23 μM), makes it a valuable positive control or lead molecule [1]. Studies can focus on elucidating its dual mechanism of action: (1) direct inhibition of tubulin polymerization by binding at the colchicine site, and (2) the suppression of P-glycoprotein (P-gp) expression and function, which is a primary driver of drug efflux and resistance [1]. This contrasts sharply with other furoquinoline alkaloids that do not share this dual activity profile [2].

Broad-Spectrum Antimicrobial Screening and Structure-Activity Relationship (SAR) Studies

In microbiology and natural product drug discovery, kokusaginine serves as a key starting point for broad-spectrum antimicrobial screens. Its demonstrated activity against 100% of a diverse microbial panel, which includes Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium smegmatis, surpasses the spectrum of co-occurring alkaloids like maculine (87.5%) [3]. With a validated MIC of 2.44 μg/mL against Bacillus subtilis, it can be used as a reference standard in MIC assays or as a scaffold for semi-synthetic optimization to enhance potency and selectivity [3].

Phosphodiesterase 5 (PDE5) Inhibitor Profiling and Comparative Pharmacology

Kokusaginine is a critical component for SAR studies targeting human PDE5A. In comparative panels of furoquinoline alkaloids, its moderate inhibitory activity helps define the pharmacophore requirements for this enzyme class [4]. Specifically, its lack of a C-8 methoxy group, in contrast to the potent inhibitor γ-fagarine, demonstrates the negative impact of this substitution on PDE5A binding [4]. Researchers investigating PDE5-related pathways (e.g., erectile dysfunction, pulmonary hypertension) can use kokusaginine as a less potent, structurally related comparator to validate the importance of specific binding interactions identified for more potent leads.

Investigating Tubulin Dynamics and Mitotic Spindle Poisons

Cell biologists and pharmacologists studying cytoskeletal dynamics can utilize kokusaginine as a chemical probe for tubulin. It has been mechanistically confirmed to bind directly to tubulin at the colchicine-binding site, leading to a concentration-dependent inhibition of microtubule assembly [1]. This makes it a useful tool for comparing and contrasting the effects of classical tubulin inhibitors (e.g., colchicine, vinblastine, paclitaxel) with a natural product from a different structural class. Its additional activity on P-gp makes it particularly relevant for studies on how MDR mechanisms intersect with tubulin-targeting agents [1].

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